molecular formula C20H26N4O B7132765 N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide

N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B7132765
M. Wt: 338.4 g/mol
InChI Key: KWXRLYSEYAFXEI-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-23(20(25)19-12-18(21-22-19)16-9-10-16)17-8-5-11-24(14-17)13-15-6-3-2-4-7-15/h2-4,6-7,12,16-17H,5,8-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXRLYSEYAFXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. One common method involves the reductive amination of benzylpiperidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring.

Chemical Reactions Analysis

N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyrazole rings are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide can be compared with other piperidine and pyrazole derivatives:

This compound stands out due to its unique combination of structural features, which may confer distinct pharmacological properties and potential therapeutic applications.

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